![molecular formula C9H22N2O3 B14654615 2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) CAS No. 40870-38-0](/img/structure/B14654615.png)
2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) is a chemical compound with the molecular formula C9H22N2O3. It is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by the presence of hydroxyl and amino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) typically involves the reaction of diethanolamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) undergoes various types of chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of hydroxyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: Similar in structure but lacks the propyl group.
Triethanolamine: Contains an additional hydroxyl group compared to 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol).
Ethanolamine: A simpler molecule with only one hydroxyl group.
Uniqueness
2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) is unique due to its specific combination of hydroxyl and amino groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
40870-38-0 |
|---|---|
Molecular Formula |
C9H22N2O3 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[3-[bis(2-hydroxyethyl)amino]propylamino]ethanol |
InChI |
InChI=1S/C9H22N2O3/c12-7-3-10-2-1-4-11(5-8-13)6-9-14/h10,12-14H,1-9H2 |
InChI Key |
OWVRUPJFOYRVPT-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCO)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



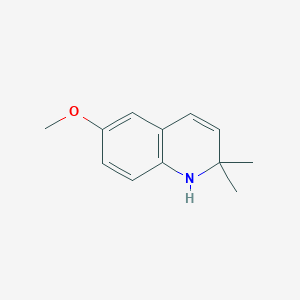
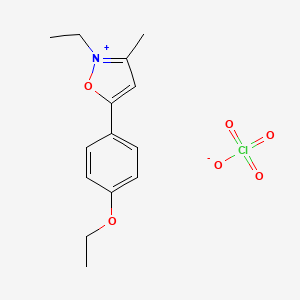
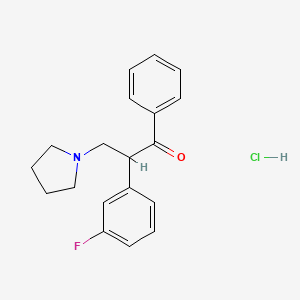
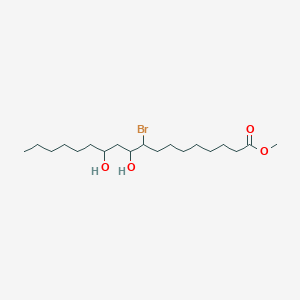
![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)


![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
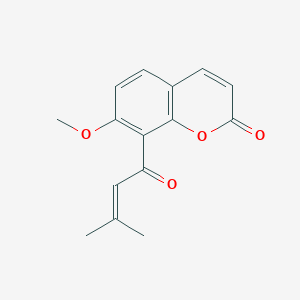
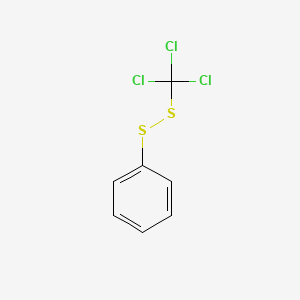
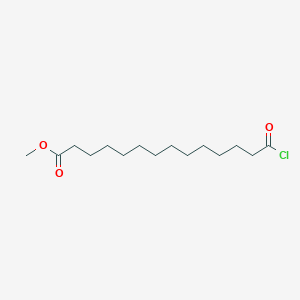
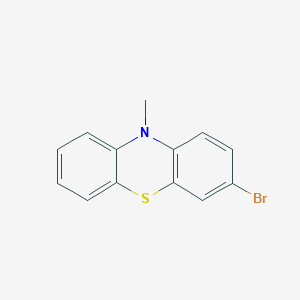
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)
